molecular formula C20H15N3O4S B2985538 methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate CAS No. 1223765-74-9

methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B2985538
CAS No.: 1223765-74-9
M. Wt: 393.42
InChI Key: WAHNTNKFADNIOS-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked via an acetyl-amino group to a methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-27-20(26)12-6-8-13(9-7-12)22-16(24)10-23-11-21-17-14-4-2-3-5-15(14)28-18(17)19(23)25/h2-9,11H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHNTNKFADNIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .

Scientific Research Applications

Methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is not fully understood, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene and pyrimidine moieties may contribute to binding affinity and specificity, influencing various biological pathways .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (CAS) Core Substituents Ester/Amide Group Molecular Formula Notable Properties
Target Compound None on benzothieno-pyrimidinone Methyl benzoate C₁₉H₁₅N₃O₄S Likely moderate lipophilicity due to ester group
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (61261-98-1) 7-phenyl on thieno ring Ethyl benzoate C₂₃H₁₉N₃O₄S Increased steric bulk from phenyl group; potential for altered receptor binding
Methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate (1105219-41-7) 7-(4-methoxyphenyl), 4-methoxy on benzoate Methyl benzoate with methoxy substituent C₂₆H₂₁N₃O₅S Enhanced electron-donating effects; possible improved solubility
N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide (1190244-07-5) None Acetamide (no ester) C₁₆H₁₃N₃O₃S Higher hydrogen-bonding capacity; reduced lipophilicity
N-(4-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (1021222-56-9) None 4-methoxyphenyl acetamide C₁₉H₁₄FN₃O₃S Methoxy group may enhance membrane permeability

Biological Activity

Methyl 4-{[(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothieno-pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothieno-Pyrimidine Core : This is achieved through cyclization reactions involving thiophenes and pyrimidines.
  • Acetamide Group Introduction : Acylation reactions using acetic anhydride or acetyl chloride are commonly employed.
  • Dimethoxyphenyl Substitution : Nucleophilic substitution reactions are used to introduce the dimethoxyphenyl group.

The overall synthesis requires careful optimization of reaction conditions to maximize yield and purity .

The biological activity of methyl 4-{[(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways by inhibiting or activating these targets, which can lead to therapeutic effects in several disease models .

Therapeutic Applications

Research indicates that this compound exhibits potential in several areas:

  • Anticancer Activity : Studies have shown that derivatives of benzothieno-pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition : It may function as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds within the same chemical family:

  • Anticancer Studies : A study examined the effects of benzothieno-pyrimidine derivatives on human cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations.
  • Antimicrobial Tests : Another research focused on the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MICs) below 100 µg/mL for several derivatives.
  • Enzyme Interaction Studies : Investigations into enzyme binding revealed that these compounds could effectively compete with substrates for active sites, indicating their potential as therapeutic agents in enzyme modulation .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionCompetitive inhibition observed

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate?

  • Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent choice, temperature, catalyst). For analogous thienopyrimidine derivatives, DMSO-d6 has been used as a solvent to achieve yields up to 69% via nucleophilic substitution reactions . Characterization via 1H^1H NMR and LC-MS is critical to confirm purity and structure, as demonstrated for structurally related compounds (e.g., δ 3.87 ppm for methoxy groups in methyl benzoate derivatives) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H^1H NMR : Identify functional groups (e.g., acetyl, benzoate methyl) through characteristic shifts (e.g., δ 3.20–3.87 ppm for CH3 groups) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities .
  • Melting Point Analysis : Compare observed values (e.g., 147–148°C for similar derivatives) with literature to assess crystallinity .

Q. What solvent systems are suitable for solubility testing in biological assays?

  • Methodological Answer : Start with polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers. For related compounds, DMSO-d6 has been effective in maintaining stability during NMR analysis . Adjust pH to mimic physiological conditions (e.g., PBS at pH 7.4) for in vitro studies.

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies for this compound?

  • Methodological Answer :

Replicate Experiments : Ensure reproducibility across independent trials.

Control for Structural Analogues : Compare with derivatives (e.g., trifluoromethyl-substituted benzamides) to isolate activity contributions from specific functional groups .

Assay Optimization : Adjust cell lines, incubation times, and concentrations to account for variability .

  • Example: The trifluoromethyl group in analogous compounds enhances metabolic stability, which may explain discrepancies in activity between in vitro and in vivo models .

Q. What computational methods are recommended for predicting structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or HDACs, given the compound’s thienopyrimidine core) .
  • QSAR Modeling : Train models on datasets of similar benzoate derivatives to predict bioavailability or toxicity .
  • Reference experimental data (e.g., NMR chemical shifts) to validate computational predictions .

Q. How should researchers design experiments to evaluate environmental fate or biodegradation?

  • Methodological Answer :

  • Environmental Partitioning Studies : Measure logP values to assess hydrophobicity and potential bioaccumulation .
  • Microbial Degradation Assays : Use soil or water samples to track compound breakdown via LC-MS/MS .
  • Reference protocols from long-term environmental projects (e.g., Project INCHEMBIOL) for standardized methodologies .

Data Contradiction and Validation

Q. How to resolve inconsistencies in spectroscopic data (e.g., NMR or MS)?

  • Methodological Answer :

  • Cross-Validate Techniques : Confirm molecular ions via high-resolution MS and compare with 1H^1H/13C^{13}C NMR assignments .
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR spectra .
  • Example: Discrepancies in LC-MS peaks for methyl benzoate derivatives were resolved by optimizing ionization parameters (e.g., ESI+ vs. APCI+) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Standardize Reaction Conditions : Control temperature (±2°C) and stoichiometry (e.g., 1.00 equiv. of reagents) .
  • Purification Protocols : Use column chromatography with hexane/EtOH (1:1) for consistent purity .
  • Document deviations using tools like electronic lab notebooks for retrospective analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.